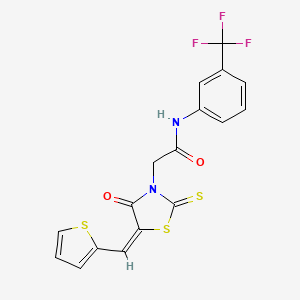
(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide” is a chemical compound with the molecular formula C17H11F3N2O2S3 . It’s available for purchase from various chemical suppliers.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be found in chemical databases. These may include properties like melting point, boiling point, solubility, and more .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- Thiazolidinone derivatives exhibit significant antimicrobial activity against a spectrum of bacteria, including Mycobacterium tuberculosis, non-tuberculous mycobacteria, and methicillin-resistant Staphylococcus aureus, with specific compounds showing minimum inhibitory concentrations (MIC) in the low micromolar range. These compounds also display marginal activity against Gram-negative and fungal pathogens, suggesting their potential as targeted antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
- Novel thiazolidin-4-one derivatives have been evaluated for their antimicrobial properties, showing potent antibacterial and antifungal activities. This includes effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, indicating the potential of these compounds for broad-spectrum antimicrobial applications (Baviskar, Khadabadi, & Deore, 2013).
Anti-inflammatory Activity
- Certain derivatives have demonstrated significant anti-inflammatory activity in experimental models, suggesting their utility in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This includes compounds synthesized through reactions involving salicylic aldehydes and focused on the 4-thiazolidinone core for their structural modifications (Golota et al., 2015).
Anticancer Activity
- A number of thiazolidinone derivatives have been evaluated for their antitumor activity, with some compounds showing potential against approximately 60 human tumor cell lines. This highlights the possibility of using these compounds in anticancer therapies, emphasizing the need for further investigation to fully understand their mechanism of action and therapeutic potential (Yurttaş, Tay, & Demirayak, 2015).
Antifibrotic and Antioxidant Actions
- The antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives have been assessed, with specific compounds identified as candidates for further testing due to their significant reduction in fibroblast viability without possessing anticancer effects. This suggests their potential in treating fibrosis-related diseases (Kaminskyy et al., 2016).
Propriétés
IUPAC Name |
2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S3/c18-17(19,20)10-3-1-4-11(7-10)21-14(23)9-22-15(24)13(27-16(22)25)8-12-5-2-6-26-12/h1-8H,9H2,(H,21,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFRXVUUPONSOU-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

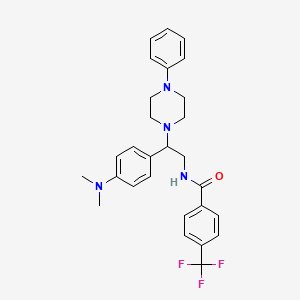
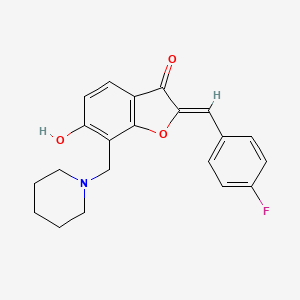

![2-Amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2650555.png)
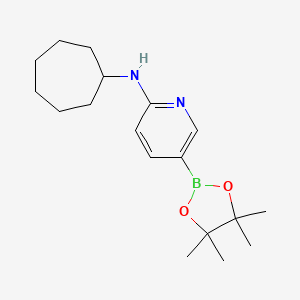

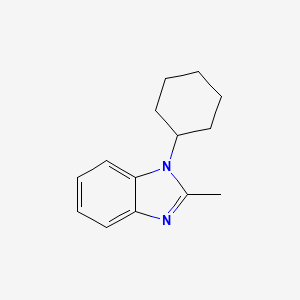

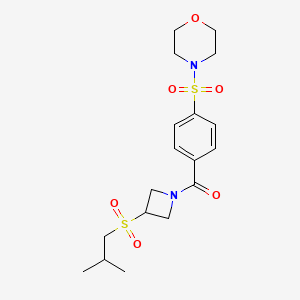
![2-Chloro-N-(cyclooctylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2650565.png)
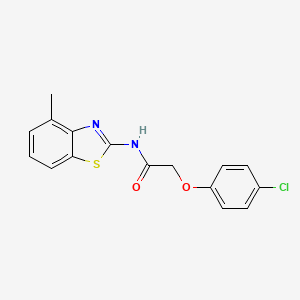

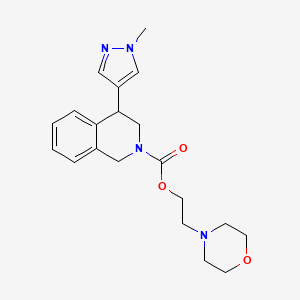
![(4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2650572.png)